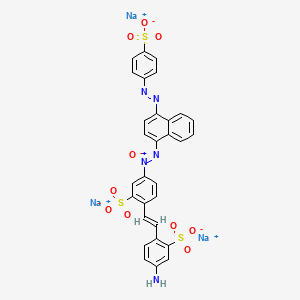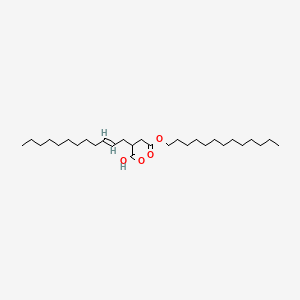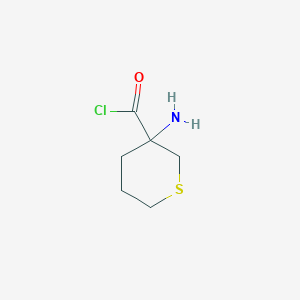
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as hemoglobin and chlorophyll. This specific compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid typically involves the reaction of porphyrin precursors with specific reagents under controlled conditions. One common method involves the use of porphyrin and iron salts under appropriate conditions to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can damage and kill cancer cells . The molecular targets and pathways involved in these processes are often specific to the application and can include various enzymes, receptors, and cellular structures.
Comparison with Similar Compounds
Similar Compounds
Mesoporphyrin IX dimethyl ester: Another porphyrin derivative with similar structural features and applications.
Coproporphyrin I tetramethyl ester: A related compound with similar chemical properties and uses.
Deuteroporphyrin IX dimethyl ester: Another similar compound used in various scientific and industrial applications.
Uniqueness
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications such as photodynamic therapy and catalysis, where its reactivity and ability to interact with light are crucial.
Properties
CAS No. |
644-00-8 |
|---|---|
Molecular Formula |
C31H34N4O2 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
3-(8,13-diethyl-3,7,12,17-tetramethyl-23,24-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C31H34N4O2/c1-7-21-18(5)27-15-30-22(8-2)17(4)25(34-30)14-26-19(6)23(9-10-31(36)37)28(33-26)12-20-11-16(3)24(32-20)13-29(21)35-27/h11-15,32,35H,7-10H2,1-6H3,(H,36,37) |
InChI Key |
QOPJEFQXHWQPTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C3C(=CC(=CC4=NC(=CC5=NC(=CC(=C1C)N2)C(=C5C)CC)C(=C4CCC(=O)O)C)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)





![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)



![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
